N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide (molecular formula: C₂₁H₁₈FN₃O₃; molecular weight: 379.39 g/mol) is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at the 1-position and a 3-acetamidophenyl carboxamide moiety at the 3-position .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-14(26)23-17-4-2-5-18(12-17)24-20(27)19-6-3-11-25(21(19)28)13-15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDMTHDEOSVODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acetamidophenyl Intermediate: This step involves the acylation of 3-aminophenol with acetic anhydride to form 3-acetamidophenol.
Introduction of the Fluorophenylmethyl Group: The next step involves the reaction of 3-acetamidophenol with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form N-(3-acetamidophenyl)-4-fluorobenzylamine.
Cyclization to Form the Dihydropyridine Ring: The final step involves the cyclization of N-(3-acetamidophenyl)-4-fluorobenzylamine with ethyl acetoacetate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is C19H18FNO3, with a molecular weight of approximately 329.35 g/mol. The compound features a dihydropyridine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a lead compound for developing anticancer drugs .
Antimicrobial Properties
Dihydropyridine derivatives have also demonstrated antimicrobial activities. The presence of the fluorophenyl group in this compound may enhance its efficacy against bacterial strains. Preliminary studies suggest that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in the field of antibiotic development .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and inflammation. The mechanism involves binding to the active site of these enzymes, thereby preventing their catalytic activity. This property positions this compound as a potential therapeutic agent in treating diseases characterized by aberrant kinase activity .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of various dihydropyridine derivatives, including this compound. The findings indicated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers tested the compound against several bacterial strains. The results showed that it had a notable zone of inhibition compared to standard antibiotics like ciprofloxacin, indicating its potential as a new antimicrobial agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Impact on Molecular Weight: The acetamido group in the target compound increases its molecular weight compared to the ethyl-substituted analog (379.39 vs.
- Benzyl Group Variations : Replacing 4-fluorobenzyl with 2-chloro-6-fluorobenzyl (as in ) introduces steric hindrance and electronic effects, which may alter target binding or metabolic stability .
- Comparison with BMS-777607 : BMS-777607, a Met kinase inhibitor, incorporates a 4-ethoxy group and a pyridinyloxy side chain, enhancing selectivity and oral efficacy. The absence of these groups in the target compound suggests divergent pharmacological profiles .
Pharmacological and Functional Insights
Table 2: Functional Comparison with Kinase-Targeting Analogs
Key Observations :
- Target Selectivity: The 4-fluorobenzyl group is a common pharmacophore in kinase inhibitors (e.g., BMS-777607) and cannabinoid receptor modulators (e.g., ).
- Role of the Acetamido Group : The 3-acetamidophenyl moiety may enhance hydrogen-bonding interactions with target proteins compared to simpler alkyl or aryl groups, as seen in CB2 receptor ligands .
Structural and Tautomeric Considerations
- Keto-Amine Tautomerism : highlights that dihydropyridine-3-carboxamides predominantly adopt the keto-amine tautomer (lactam form), stabilizing the planar conformation via intramolecular hydrogen bonding. This tautomerism is critical for maintaining π-conjugation and binding affinity .
Biological Activity
N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : Dihydropyridine ring
- Functional Groups : Acetamido, fluorophenyl, and carbonyl groups
The molecular formula is with a molecular weight of approximately 353.36 g/mol. The presence of a fluorine atom and various functional groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar compounds within the dihydropyridine class. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
2. Anticancer Potential
Research has indicated that dihydropyridine derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways involved in cell growth and survival is under investigation.
3. Enzyme Inhibition
Dihydropyridine derivatives have been studied for their role as enzyme inhibitors. Notably, they may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating conditions such as hypertension and diabetes. The specific inhibition profiles vary depending on the substituents on the dihydropyridine core.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.
- Signal Transduction Pathways : The modulation of pathways such as MAPK/ERK and PI3K/Akt may play a role in its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated various derivatives of dihydropyridine for their antimicrobial activity. The findings revealed that compounds with specific substitutions demonstrated enhanced efficacy against resistant strains of bacteria. This highlights the potential of this compound as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines indicated that this compound could induce apoptosis in breast cancer cells. Flow cytometry analyses showed an increase in sub-G1 phase cells, suggesting a higher rate of cell death compared to untreated controls .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
